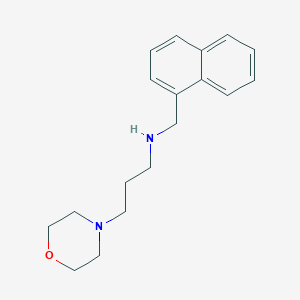

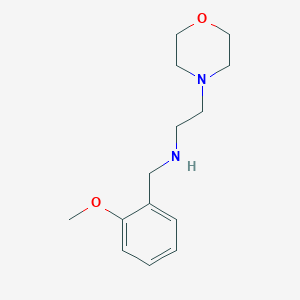

![molecular formula C13H15NOS B511085 1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol CAS No. 66200-58-6](/img/structure/B511085.png)

1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol, or PTE, is an organic compound that has been used in a variety of scientific research applications. PTE is a small molecule that has a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It is a synthetic compound that is synthesized through a two-step reaction involving the reaction of thiophene-2-carbaldehyde with an amine. PTE has been studied in both in vivo and in vitro applications, and its mechanism of action, biochemical and physiological effects, and pharmacodynamics have been explored.

Aplicaciones Científicas De Investigación

Synthesis and Characterization of New Compounds

Research has explored the synthesis and characterization of new compounds that share structural similarities with "1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol." For instance, Parveen et al. (2008) developed a series of hydroxy pyrazolines derived from a precursor obtained via the Claisen–Schmidt condensation, showcasing the compound's utility in synthesizing structurally diverse derivatives with potential for further chemical transformations and applications in materials science (Parveen, Iqbal, & Azam, 2008).

Development of Chemosensors

Another significant application involves the development of chemosensors for detecting metal ions. Patil et al. (2017) synthesized vitamin K3 derivatives structurally related to "1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol," demonstrating their effectiveness as chemosensors for transition metal ions. This research underscores the potential of such compounds in environmental monitoring and analytical chemistry (Patil et al., 2017).

Catalysis and Peptide Synthesis

In the realm of catalysis and synthetic methodology, Dine et al. (2015) reported on the use of a phenylboronic acid derivative for amide bond synthesis, indicating the role of structurally similar compounds in facilitating the formation of amides at room temperature. This methodology could be applied to a broad range of substrates, offering a green alternative for peptide bond formation in pharmaceutical synthesis (Dine, Erb, Berhault, Rouden, & Blanchet, 2015).

Advanced Material Synthesis

Moreover, compounds related to "1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol" have been employed in the synthesis of advanced materials. For instance, Zarandona et al. (2020) developed chitosan films incorporating β-cyclodextrin complexes for controlled release of bioactives, highlighting the compound's relevance in creating functional materials for the food and pharmaceutical industries (Zarandona, Barba, Guerrero, Caba, & Maté, 2020).

Propiedades

IUPAC Name |

1-phenyl-2-(thiophen-2-ylmethylamino)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NOS/c15-13(11-5-2-1-3-6-11)10-14-9-12-7-4-8-16-12/h1-8,13-15H,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZCQMSVDIPEADQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNCC2=CC=CS2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49672265 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B511021.png)

![3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-ol](/img/structure/B511055.png)

![N-{4-[(4-chlorobenzyl)oxy]benzyl}-N-methylamine](/img/structure/B511056.png)

![{4-[(3-Imidazol-1-yl-propylamino)-methyl]-phenyl}-dimethyl-amine](/img/structure/B511057.png)

![[(2-chloro-6-fluorophenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B511058.png)

![Diethyl-(4-{[(pyridin-3-ylmethyl)-amino]-methyl}-phenyl)-amine](/img/structure/B511065.png)

![4-[[(4-methoxyphenyl)methylamino]methyl]benzoic Acid](/img/structure/B511090.png)